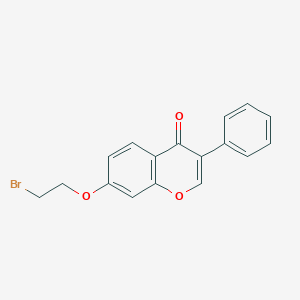
7-(2-Bromoethoxy)-3-phenylchromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(2-Bromoethoxy)-3-phenylchromen-4-one is a synthetic compound that belongs to the class of flavonoids. It is also known as Bromoacetylchalcone and has been studied extensively for its potential applications in scientific research. In
Scientific Research Applications
Anticoagulant Properties
Coumarin derivatives, including “7-(2-Bromoethoxy)-3-phenylchromen-4-one”, have been found to exhibit anticoagulant properties . They inhibit the vitamin K epoxide reductase complex, which plays a crucial role in the coagulation process . This makes them potentially useful in the treatment of cardiovascular diseases .
Anti-inflammatory Properties
Many natural coumarins and their chemically synthesized analogs and derivatives, including “7-(2-Bromoethoxy)-3-phenylchromen-4-one”, have been found to exert anti-inflammatory properties . This could make them useful in the treatment of conditions characterized by inflammation .
Antioxidant Properties
Coumarin derivatives have also been found to exhibit antioxidant properties . This means they could potentially be used in the treatment of diseases caused by oxidative stress .
Anticancer Properties
Coumarin derivatives have been found to exert anticancer properties . This suggests that “7-(2-Bromoethoxy)-3-phenylchromen-4-one” could potentially be used in cancer treatment .
α-Glucosidase Inhibition
Some chalcone derivatives, including “7-(2-Bromoethoxy)-3-phenylchromen-4-one”, have been found to inhibit α-glucosidase . This enzyme plays a crucial role in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia in people with diabetes .
α-Glucosidase Promotion
Interestingly, while some derivatives of “7-(2-Bromoethoxy)-3-phenylchromen-4-one” have been found to inhibit α-glucosidase, others have been found to promote the activity of this enzyme . This suggests that the compound could potentially be used to regulate α-glucosidase activity in both directions, depending on the specific derivative used .
properties
IUPAC Name |
7-(2-bromoethoxy)-3-phenylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrO3/c18-8-9-20-13-6-7-14-16(10-13)21-11-15(17(14)19)12-4-2-1-3-5-12/h1-7,10-11H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZALFOYLVJNSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

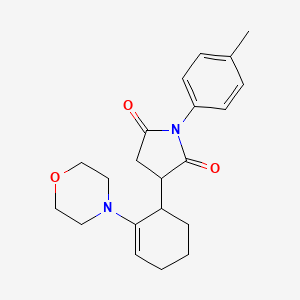
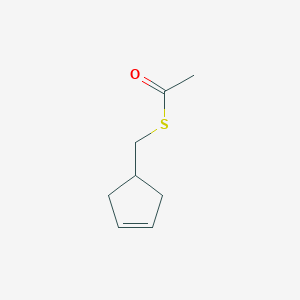
![1,5-dimethyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2751595.png)

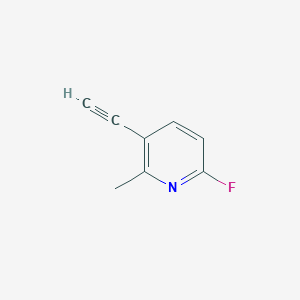
![4-{[(6,7-dimethyl-10-oxo-2,3,10,10a-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-9(1H)-yl)acetyl]amino}benzamide](/img/structure/B2751599.png)
![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-3-(trifluoromethyl)aniline](/img/structure/B2751601.png)
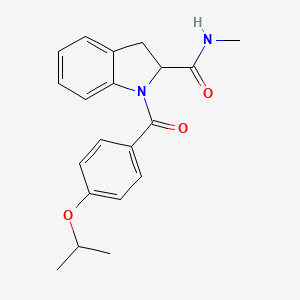

![N-[1-(3,5-Dimethoxyphenyl)pyrrolidin-3-yl]-N-methylprop-2-enamide](/img/structure/B2751606.png)
![2-{(E)-[(3-isopropylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2751607.png)
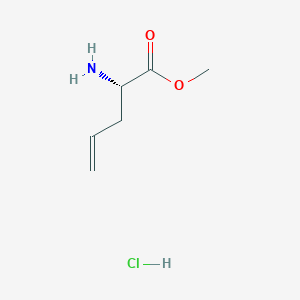

![N-(sec-butyl)-3-(1-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide](/img/structure/B2751610.png)